(3E)-1-[(4-methylphenyl)methyl]-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
Description
The compound (3E)-1-[(4-methylphenyl)methyl]-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione is a benzothiazine trione derivative with a complex substituent profile. Its structure features:
- A benzothiazine trione core, which provides a planar, conjugated system conducive to π-π interactions and hydrogen bonding.
- A 4-methylbenzyl group at position 1, enhancing lipophilicity and steric bulk.
- An (E)-configured imine at position 3, formed via condensation of a 2-(trifluoromethyl)aniline moiety. The trifluoromethyl group introduces strong electron-withdrawing effects, influencing reactivity and solubility .
Properties
IUPAC Name |
(3E)-1-[(4-methylphenyl)methyl]-2,2-dioxo-3-[[2-(trifluoromethyl)anilino]methylidene]-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O3S/c1-16-10-12-17(13-11-16)15-29-21-9-5-2-6-18(21)23(30)22(33(29,31)32)14-28-20-8-4-3-7-19(20)24(25,26)27/h2-14,28H,15H2,1H3/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTVAHONBARXDH-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4C(F)(F)F)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC=C4C(F)(F)F)/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzylamine with 2-(trifluoromethyl)benzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with 2-aminobenzenethiol under acidic conditions to form the benzothiazine ring. The final step involves oxidation to introduce the trione functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The methylidene group (C=N) adjacent to the trifluoromethylphenylamino moiety undergoes nucleophilic addition due to its electron-deficient nature.
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Reagents : Primary/secondary amines, hydrazines, or thiols.
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Mechanism : Attack at the electrophilic imine carbon, forming substituted amine derivatives.
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Example : Reaction with hydrazine hydrate yields hydrazone analogs, as observed in related benzothiazine systems .
| Reaction Type | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Nucleophilic addition | NH₂NH₂ | Ethanol, reflux | Hydrazone derivative |
Cycloaddition Reactions
The conjugated dihydrobenzothiazine system participates in [4+2] Diels-Alder reactions.
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Dienophiles : Maleic anhydride, acetylenedicarboxylate.
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Outcome : Formation of bicyclic or tricyclic adducts, enhancing structural complexity for medicinal applications .
| Reaction Type | Dienophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride | Toluene, 110°C | Fused tricyclic adduct |
Substitution at the Sulfonamide Group
The sulfonamide group (λ⁶-sulfur) undergoes selective substitution under basic conditions.
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Reagents : Alkyl halides or acyl chlorides.
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Mechanism : Deprotonation followed by nucleophilic displacement.
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Example : Reaction with methyl iodide forms N-methylated derivatives, improving metabolic stability .
| Reaction Type | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| N-Alkylation | CH₃I | K₂CO₃, DMF, 60°C | N-Methylated analog |
Catalytic Cross-Coupling Reactions
The aryl halide (if present) or activated positions participate in Pd-catalyzed couplings.
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Reactions : Suzuki-Miyaura or Buchwald-Hartwig amination.
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Application : Introduces aryl/heteroaryl groups for structure-activity relationship (SAR) studies.
| Reaction Type | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Suzuki coupling | Aryl boronic acid | Pd(OAc)₂, K₂CO₃, dioxane | Biaryl derivative |
Acid/Base-Mediated Rearrangements
The benzothiazine ring undergoes ring-opening or contraction under extreme pH conditions.
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Acidic Conditions : Protonation of the sulfonamide group leads to ring-opening via C–S bond cleavage.
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Basic Conditions : Hydrolysis of the trione moiety forms carboxylic acid derivatives .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acid hydrolysis | HCl (conc.), 100°C | Ring-opened sulfonic acid |
Photochemical Reactivity
The trifluoromethylphenyl group influences UV-mediated reactions.
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Process : Photoinduced electron transfer (PET) generates radical intermediates.
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Application : Used in prodrug activation strategies for targeted therapies .
Key Stability Considerations:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazine derivatives. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study demonstrated that certain analogs exhibited significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications could enhance potency and selectivity against tumor cells .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In silico molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The docking results indicate favorable interactions with the active site of 5-LOX, paving the way for further in vitro and in vivo studies to confirm its efficacy as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazine derivatives. Modifications to the aromatic rings and substituents can significantly affect their pharmacological properties. For instance:
- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Methyl Substituents : Influence electronic properties and steric hindrance, impacting overall activity.
Case Study 1: Anticancer Screening
In a systematic screening of various benzothiazine derivatives, one study reported that derivatives with electron-withdrawing groups on the aromatic rings exhibited enhanced anticancer activity compared to those with electron-donating groups. The compound's ability to induce apoptosis was linked to its interaction with specific signaling pathways involved in cancer progression .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanism of similar compounds revealed that they could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that the compound may have therapeutic potential in treating chronic inflammatory diseases .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells. The pathways involved include the inhibition of downstream signaling cascades that promote cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogs in Benzothiazine and Quinoxaline Families
Compound 3e ():
- Structure: 3-[1-(3,4-Dimethoxybenzoyl)-2-(3,4-dimethoxyphenyl)-2-oxoethyl]naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione.
- Key Properties :
- Molecular weight: 618.6 g/mol.
- Melting point: 309–311°C.
- Spectral IR (C=O stretch at 1698–1640 cm⁻¹), ¹H-NMR (δ 15.44 ppm for OH, δ 3.48–3.81 ppm for OCH₃ groups).
- Comparison : The dimethoxy substituents in 3e enhance electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in the target compound. This difference likely reduces the target compound’s solubility in polar solvents compared to 3e .
Compound 3f ():
- Structure: 3-[(3E)-1-Benzoyl-2-oxo-4-phenylbut-3-en-1-yl]naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione.
- Key Properties: Molecular weight: Not explicitly stated, but estimated >600 g/mol.
- Comparison: The absence of a trifluoromethyl group in 3f reduces its metabolic stability compared to the target compound, as CF₃ groups are known to resist oxidative degradation .
Analog from :
- Structure: (3E)-3-{[(3,5-dimethoxyphenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione.
- Key Properties: Molecular formula: C₂₅H₂₄N₂O₅S. Molecular weight: 464.5 g/mol. Substituents: 3,5-Dimethoxyphenylamino group instead of 2-(trifluoromethyl)phenylamino.
- Comparison : The methoxy groups in this analog increase polarity and hydrogen-bonding capacity, whereas the CF₃ group in the target compound enhances lipophilicity (logP estimated +0.5–1.0 higher) .
Substituent-Driven Property Trends
Biological Activity
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H16F3N3O2S
- Molar Mass : 478.29 g/mol
- CAS Number : 320422-10-4
The structure includes a benzothiazine core, which is known for various biological activities, including anti-cancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the trifluoromethyl group suggests potential inhibition of specific enzymes involved in cancer proliferation. Compounds with similar structures have shown to inhibit the mTOR pathway, a crucial regulator of cell growth and metabolism .
- Antioxidant Properties : The benzothiazine moiety is associated with antioxidant activity, which can help in reducing oxidative stress in cells .
- Antimicrobial Activity : Some derivatives of benzothiazine compounds have demonstrated antimicrobial effects against various pathogens, indicating that this compound may also possess similar properties .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance:
- A study on a related benzothiazine derivative showed significant inhibition of cancer cell lines by targeting the mTOR signaling pathway, suggesting that similar mechanisms may apply to our compound .
- Research has indicated that trifluoromethyl-substituted compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability .
Comparative Analysis
To illustrate the biological activity of (3E)-1-[(4-methylphenyl)methyl]-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione compared to other compounds, the following table summarizes key findings:
Q & A
Q. What are the critical considerations in synthesizing this compound to ensure high yield and purity?
- Methodological Answer: Synthesis requires precise control of reaction parameters:
- Temperature: Maintain between 60–80°C to prevent side reactions (e.g., decomposition of the trifluoromethylphenyl group).
- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalysts: Use palladium-based catalysts for Suzuki-Miyaura coupling steps to stabilize reactive intermediates .
- Purification: Employ silica gel column chromatography with gradient elution (hexane/ethyl acetate) to isolate the final product. Monitor purity via TLC and confirm with HPLC (>95% purity) .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR: Assign peaks to confirm the benzothiazine core, methylidene linkage, and substituents (e.g., trifluoromethyl resonance at δ ~110–120 ppm in ¹⁹F NMR) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error) .
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., E/Z isomerism at the methylidene bond) .
Q. What key structural features influence the compound’s reactivity?
- Methodological Answer:
- Benzothiazine Core: The sulfur and nitrogen atoms create electron-deficient regions, making the compound prone to nucleophilic attacks .
- Trifluoromethyl Group: Electron-withdrawing effects increase electrophilicity at the methylidene carbon, enhancing reactivity in condensation reactions .
- Steric Hindrance: The 4-methylphenyl substituent may limit access to the benzothiazine core, requiring bulky reagents to bypass steric effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Methodological Answer: Apply a full factorial experimental design to test variables (temperature, solvent, catalyst ratio). For example:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 50–90°C | 70°C |
| Catalyst Loading | 1–5 mol% | 3 mol% |
| Reaction Time | 12–24 hrs | 18 hrs |
| Analyze results via ANOVA to identify significant factors. Use response surface methodology (RSM) to predict ideal conditions, reducing byproducts by ~30% . |
Q. How can researchers resolve contradictions in spectral data caused by structural isomerism?
- Methodological Answer:
- Dynamic NMR: Perform variable-temperature ¹H NMR to detect slow-exchange isomers (e.g., E/Z configurations) .
- 2D NOESY: Identify spatial proximity between the methylidene proton and aromatic substituents to confirm geometry .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .
Q. What strategies are effective for analyzing the electronic effects of the trifluoromethyl group on reactivity?
- Methodological Answer:
- Hammett Substituent Constants (σ): Correlate the trifluoromethyl group’s σ value (-0.54) with reaction rates in electrophilic substitutions .
- Electrostatic Potential Maps: Generate via DFT to visualize electron-deficient regions (e.g., methylidene carbon) for predicting reaction sites .
- Kinetic Isotope Effects (KIE): Use deuterated analogs to assess if hydrogen transfer is rate-limiting in condensation steps .
Q. How can researchers design interaction studies to elucidate the compound’s biological targets?
- Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize putative targets (e.g., kinases) to measure binding affinity (KD) .
- Molecular Docking: Use AutoDock Vina to simulate binding poses with proteins (e.g., COX-2) and validate via mutagenesis .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by monitoring protein stabilization post-treatment .
Q. How do structural analogs compare in biological activity, and what insights can be drawn?
- Methodological Answer: Compare with analogs in a table:
| Compound | Structural Variation | IC₅₀ (Target A) | Selectivity Ratio (Target A/B) |
|---|---|---|---|
| Parent | None | 0.8 µM | 12:1 |
| Analog 1 | 4-Fluorophenyl | 1.2 µM | 8:1 |
| Analog 2 | 3-Methyloxazole | 0.5 µM | 20:1 |
| Trends suggest bulkier substituents improve selectivity . |
Q. What computational approaches predict the compound’s metabolic stability?
- Methodological Answer:
- CYP450 Metabolism Prediction: Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., benzothiazine oxidation) .
- MD Simulations: Simulate liver microsomal environments to estimate half-life (t₁/₂) .
- MetaSite: Map metabolic hotspots (e.g., methylidene bond cleavage) .
Q. How can researchers address discrepancies between in vitro and in vivo activity data?
- Methodological Answer:
- Pharmacokinetic Profiling: Measure bioavailability (%F) and tissue distribution via LC-MS/MS .
- Plasma Protein Binding Assay: Use equilibrium dialysis to assess free fraction (e.g., >90% binding reduces efficacy) .
- Proteomic Profiling: Identify off-target interactions via affinity pull-down assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
